Euptox A Exhibits 1.40-fold Lower Hepatotoxicity Toward Human L02 Cells Than 10Hα-9-oxo-ageraphorone
In a direct head-to-head comparison using a CCK-8 assay on the human hepatocyte cell line L02, Euptox A (9-oxo-10,11-dehydroageraphorone) displayed an IC50 of 122.53 μM, whereas 10Hα-9-oxo-ageraphorone exhibited an IC50 of 87.52 μM and 10Hβ-9-oxo-ageraphorone showed 108.80 μM. On the hepatocellular carcinoma line HepG2, the IC50 values were 151.92 μM, 104.48 μM, and 138.08 μM, respectively. This positions Euptox A as the least hepatotoxic of the three major cadinene sesquiterpenes isolated from E. adenophorum, offering a 1.40-fold safety margin over 10Hα-9-oxo-ageraphorone in normal hepatocytes and a 1.45-fold margin in HepG2 cells [1].
| Evidence Dimension | In vitro hepatotoxicity (IC50) on human cell lines |
|---|---|
| Target Compound Data | L02 IC50 = 122.53 μM; HepG2 IC50 = 151.92 μM |
| Comparator Or Baseline | 10Hα-9-oxo-ageraphorone: L02 IC50 = 87.52 μM, HepG2 IC50 = 104.48 μM; 10Hβ-9-oxo-ageraphorone: L02 IC50 = 108.80 μM, HepG2 IC50 = 138.08 μM |
| Quantified Difference | Euptox A IC50 is 1.40-fold higher (less toxic) in L02 cells and 1.45-fold higher in HepG2 cells versus 10Hα-9-oxo-ageraphorone |
| Conditions | Cell Counting Kit-8 (CCK-8) assay; human hepatocyte L02 cell line; human hepatocellular carcinoma HepG2 cell line; dose–response curve; solvent: DMSO control ≤0.1% |
Why This Matters
Lower inherent hepatotoxicity is a critical differentiator when selecting a cadinene sesquiterpene for in vivo pharmacological or toxicological studies, as it reduces confounding liver damage and widens the experimental dosing window.
- [1] Liu B, Cao L, Zhang L, Yuan X, Zhao B. Hepatotoxicity of Eupatorium adenophorum extracts and the identification of major hepatotoxic components. Nat Prod Res. 2017 Dec;31(23):2788-2792. doi: 10.1080/14786419.2017.1292509. View Source
